![molecular formula C22H28O8 B1231202 Eupaformosanin](/img/structure/B1231202.png)
Eupaformosanin
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Overview
Description
Eupaformosanin is a germacranolide.
Scientific Research Applications
1. Eupafolin's Pharmacological Profile
Eupaformosanin, as a component of eupafolin, exhibits a significant pharmacological profile. Research indicates its effectiveness in the treatment of various human disorders due to its anti-tumor, anti-inflammatory, anti-viral, and anti-oxidant activities. Eupafolin is present in multiple plants like Arnica chamissonis and Artemisia mongolica, showcasing its biological importance in medicine (Patel, 2022).
2. Eupafolin in Dermatological Applications
Eupafolin has demonstrated significant effects in dermatological applications. It ameliorates COX-2 expression and PGE2 production in human keratinocytes exposed to particulate pollutants, showcasing its potential for treating inflammatory skin diseases caused by air pollutants (Lee et al., 2016). Furthermore, it inhibits PGE2 production and COX2 expression in LPS-stimulated human dermal fibroblasts, indicating its effectiveness in reducing inflammation in skin conditions (Tsai et al., 2014).
properties
Product Name |
Eupaformosanin |
---|---|
Molecular Formula |
C22H28O8 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12-5-6-17(28-15(4)25)13(2)10-19-20(14(3)21(26)29-19)18(9-12)30-22(27)16(11-24)7-8-23/h5,7,10,17-20,23-24H,3,6,8-9,11H2,1-2,4H3/b12-5+,13-10-,16-7+/t17-,18-,19-,20-/m1/s1 |
InChI Key |
XYPJAWWDSQFSQA-OZZXCXKDSA-N |
Isomeric SMILES |
C/C/1=C\C[C@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2)/C)OC(=O)C |
SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O2)C)OC(=O)C |
synonyms |
eupaformosanin eupaformosanin, (3aR-(3aR*,4R*(E)),6E,9S*,10Z,11aR*)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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